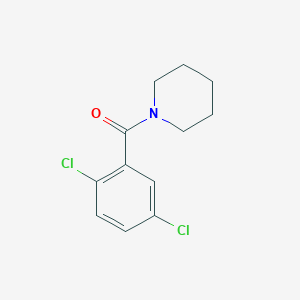

2,5-Dichlorobenzoylpiperidine

Descripción general

Descripción

2,5-Dichlorobenzoylpiperidine, also known as DCBP, is a chemical compound that has been widely used in scientific research for its unique properties. DCBP is a derivative of piperidine, a heterocyclic organic compound commonly found in many natural products, drugs, and biologically active molecules. DCBP has been synthesized through various methods, and its mechanism of action has been extensively studied.

Mecanismo De Acción

2,5-Dichlorobenzoylpiperidine acts as a potent and selective antagonist of the sigma-1 receptor, a transmembrane protein that is widely distributed in the brain and other tissues. The sigma-1 receptor has been implicated in various physiological and pathological processes, such as pain, depression, and neurodegeneration. 2,5-Dichlorobenzoylpiperidine binds to the sigma-1 receptor with high affinity and inhibits its activity, leading to a variety of biochemical and physiological effects.

Biochemical and Physiological Effects:

2,5-Dichlorobenzoylpiperidine has been shown to have a wide range of biochemical and physiological effects, including modulation of ion channels, neurotransmitter release, and gene expression. 2,5-Dichlorobenzoylpiperidine has been shown to inhibit voltage-gated sodium channels and calcium channels, leading to a reduction in neuronal excitability. 2,5-Dichlorobenzoylpiperidine has also been shown to inhibit the release of various neurotransmitters, such as dopamine, serotonin, and glutamate, leading to a reduction in synaptic transmission. 2,5-Dichlorobenzoylpiperidine has been shown to modulate gene expression through its interaction with transcription factors and chromatin remodeling enzymes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,5-Dichlorobenzoylpiperidine has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to penetrate the blood-brain barrier, and its low toxicity. 2,5-Dichlorobenzoylpiperidine has been used in various animal models of disease to study the role of the sigma-1 receptor in various physiological and pathological processes. However, 2,5-Dichlorobenzoylpiperidine also has some limitations, including its limited solubility in water and its potential off-target effects on other receptors and enzymes.

Direcciones Futuras

For 2,5-Dichlorobenzoylpiperidine research include the development of more potent and selective sigma-1 receptor antagonists, the exploration of its therapeutic potential for various diseases, and the elucidation of its molecular mechanism of action. 2,5-Dichlorobenzoylpiperidine has shown promise as a potential therapeutic agent for various diseases, such as neuropathic pain, depression, and neurodegeneration. Further research is needed to fully understand the therapeutic potential of 2,5-Dichlorobenzoylpiperidine and its mechanism of action.

Aplicaciones Científicas De Investigación

2,5-Dichlorobenzoylpiperidine has been widely used in scientific research for its unique properties, including its ability to bind to certain receptors in the brain and modulate their activity. 2,5-Dichlorobenzoylpiperidine has been used as a tool to study the role of these receptors in various physiological and pathological processes, such as addiction, pain, and anxiety. 2,5-Dichlorobenzoylpiperidine has also been used as a probe to study the structure and function of these receptors at the molecular level.

Propiedades

Fórmula molecular |

C12H13Cl2NO |

|---|---|

Peso molecular |

258.14 g/mol |

Nombre IUPAC |

(2,5-dichlorophenyl)-piperidin-1-ylmethanone |

InChI |

InChI=1S/C12H13Cl2NO/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |

Clave InChI |

VOIFDXZVPJAMRL-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl |

SMILES canónico |

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B252553.png)

![4-[(3-{[3-(dimethylamino)propyl]amino}propyl)amino]-2H-chromen-2-one](/img/structure/B252575.png)

![4-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B252576.png)

![5-(3,4-dichlorophenyl)-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B252577.png)

![N-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}-2-pyridinecarboxamide](/img/structure/B252581.png)

![N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide](/img/structure/B252582.png)

![N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)furan-2-carboxamide](/img/structure/B252583.png)

![N-{3-[(2-phenylacetyl)amino]propyl}-2-furamide](/img/structure/B252585.png)

![3-(Benzotriazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B252586.png)

![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide](/img/structure/B252590.png)

![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252592.png)

![N-[3-(benzylamino)propyl]pyridine-2-carboxamide](/img/structure/B252595.png)

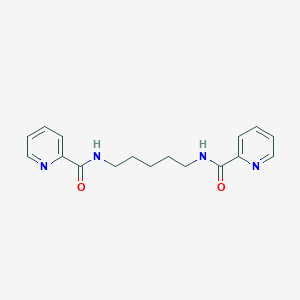

![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)